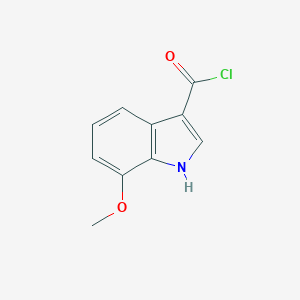

7-methoxy-1H-indole-3-carbonyl chloride

Description

7-Methoxy-1H-indole-3-carbonyl chloride (CAS: 128717-78-2; molecular formula: C₁₀H₈ClNO₂) is a reactive indole derivative characterized by a methoxy group at position 7 and a carbonyl chloride group at position 3.

Synthesis: The compound is synthesized by reacting 7-methoxyindole with oxalyl chloride in anhydrous diethyl ether at 0°C, followed by reflux with aqueous NaHCO₃. This method yields the target compound in a controlled manner, avoiding excessive side reactions .

Properties

CAS No. |

128717-78-2 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

7-methoxy-1H-indole-3-carbonyl chloride |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |

InChI Key |

QYFAKXJYDPVIGR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1NC=C2C(=O)Cl |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Electronic Effects

- 7-Methoxy-1H-indole-3-carbonyl chloride : The electron-donating methoxy group at C7 activates the indole ring, directing electrophilic substitution to C3. The carbonyl chloride group enhances reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable for forming amides or esters .

- However, prolonged reaction times (>10 hours) in its synthesis lead to side products, necessitating precise control .

- 1-Methoxy-1H-indole-3-carbonyl chloride : Methoxy at C1 creates steric and electronic differences compared to the C7 isomer. This positional change may reduce ring activation at C3, affecting coupling efficiency .

Pharmacological and Industrial Relevance

- 7-Methoxy derivatives are prioritized in marine drug discovery due to their bioactivity and structural uniqueness .

- 5-Methoxyindole-2-acyl chloride is used to synthesize benzophenone hybrids, though yields are moderate (30–50%) .

- 1-Methoxy analogs are less studied but show niche applications in targeted pharmacological screens .

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid serves as a non-reactive intermediate in R&D, highlighting the trade-off between stability and reactivity in drug design .

Research Implications

- Synthetic Challenges : Positional isomerism (e.g., methoxy at C1 vs. C7) significantly impacts reaction pathways and yields. For instance, 7-methoxyindole derivatives require lower temperatures (0°C) to minimize side reactions compared to 5-methoxy analogs synthesized at 70°C .

- Spectroscopic Differentiation : ¹³C-NMR data for 7-methoxyindole-3-carbonyl chloride shows distinct shifts at C3 (δ ~101–110 ppm) and C7 (δ ~109 ppm), differing from 5-methoxy isomers (C2 carbonyl at δ ~160 ppm) .

Preparation Methods

Acylation of 7-Methoxyindole with Trifluoroacetic Anhydride

The synthesis begins with the regioselective acylation of 7-methoxyindole at the C3 position. In a representative procedure, 7-methoxyindole (3.5 g, 23.8 mmol) is dissolved in dimethylformamide (DMF, 35 mL) at 0°C, followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 4.4 mL, 31.5 mmol). The reaction mixture is stirred at room temperature for 1 hour, yielding 7-methoxy-3-[(trifluoromethyl)carbonyl]indole as a precipitate. This intermediate is isolated via filtration and used directly in the next step without further purification.

Key Reaction Parameters:

-

Solvent: DMF

-

Temperature: 0°C (initial), room temperature (post-addition)

-

Time: 1 hour

-

Yield: Quantitative (crude product)

Alkaline Hydrolysis to 7-Methoxyindole-3-Carboxylic Acid

The trifluoroacetyl intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. The damp solid from the acylation step is suspended in 4 M NaOH (140 mL) and refluxed for 1 hour. After cooling, the mixture is washed with diethyl ether, and the aqueous layer is acidified to pH 1 with 5 M HCl. The resulting precipitate, 7-methoxyindole-3-carboxylic acid, is filtered, washed with water, and dried (3.6 g, 79% yield from 7-methoxyindole).

Key Reaction Parameters:

-

Base: 4 M NaOH

-

Temperature: Reflux

-

Time: 1 hour

-

Yield: 79%

Oxalyl Chloride-Mediated Conversion to Carbonyl Chloride

The final step involves converting the carboxylic acid to the acyl chloride. A solution of 7-methoxyindole-3-carboxylic acid (2.5 g, 13.1 mmol) in tetrahydrofuran (THF, 30 mL) is treated with oxalyl chloride (4.5 g, 35.3 mmol) at room temperature for 18 hours. Volatiles are removed under reduced pressure, yielding this compound as a crystalline solid (2.7 g, 98% yield).

Key Reaction Parameters:

-

Chlorinating Agent: Oxalyl chloride

-

Solvent: THF

-

Temperature: Room temperature

-

Time: 18 hours

-

Yield: 98%

Optimization of Reaction Parameters

Solvent and Reagent Selection

The use of DMF in the acylation step ensures solubility of 7-methoxyindole and facilitates the electrophilic substitution at C3. Oxalyl chloride is preferred over thionyl chloride due to its higher reactivity and milder conditions, minimizing side reactions.

Temperature and Time Considerations

-

Acylation: Conducting the reaction at 0°C initially prevents exothermic side reactions, while room-temperature stirring ensures complete conversion.

-

Hydrolysis: Reflux conditions are critical for complete deacylation, as lower temperatures result in incomplete hydrolysis.

-

Chlorination: Prolonged stirring (18 hours) at room temperature ensures quantitative conversion without decomposition.

Analytical Characterization

Spectroscopic Data

While the provided sources lack explicit data for this compound, analogous compounds are characterized via:

Purity Assessment

Flash chromatography (eluting with 0–10% methanol in dichloromethane) and recrystallization from ethyl acetate are employed to achieve >95% purity.

Discussion of Alternative Methodologies

Trichloroacetylation-Hydrolysis Route

An alternative method for indole-3-carboxylic acid synthesis involves trichloroacetylation followed by alkaline hydrolysis. For example, 7-methoxy-2-methylindole treated with trichloroacetyl chloride introduces the acyl group at C3, which is subsequently hydrolyzed to the carboxylic acid. While this route achieves 88% overall yield for substituted indoles, its applicability to unsubstituted 7-methoxyindole remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-1H-indole-3-carbonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing 7-methoxyindole precursors. For example, N-methoxyindole derivatives can be reacted with acyl chlorides under anhydrous conditions. A referenced method ( ) uses trifluoroborate ether complexes in a reflux setup, with HPLC monitoring to track reaction completion (~65% yield). Key steps include inert atmosphere handling (N₂), temperature control (<30°C), and post-reaction purification via solvent extraction (e.g., acetonitrile/methanol mixtures). Optimizing stoichiometry, catalyst loading, or reaction time may improve yields .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment (≥95% purity standards, as in ). Spectroscopic methods include:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and carbonyl chloride (-COCl) groups.

- FT-IR : Peaks at ~1750–1800 cm⁻¹ indicate carbonyl chloride functionality.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Cross-referencing with databases like PubChem () ensures structural accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its reactivity:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation ( ).

- Storage : Store at -20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis ( ).

- Waste Disposal : Segregate waste and engage certified disposal services to avoid environmental contamination ( ).

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodological Answer : Low yields (e.g., 65% in ) may stem from moisture sensitivity or side reactions. Strategies include:

- Anhydrous Conditions : Use molecular sieves or rigorously dried solvents.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate acylation.

- In Situ Monitoring : Employ TLC or real-time IR to identify intermediate bottlenecks .

Q. How can impurities in the final product be identified and resolved?

- Methodological Answer : Common impurities include hydrolyzed byproducts (e.g., carboxylic acids). Techniques:

- Preparative HPLC : Isolate impurities using gradients tailored to polarity differences ( ).

- LC-MS : Correlate mass-to-charge ratios with suspected contaminants.

- Recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to enhance purity .

Q. What is the reactivity profile of this compound with nucleophiles?

- Methodological Answer : The carbonyl chloride reacts readily with amines, alcohols, and thiols. For example:

- Amidation : React with primary amines in THF at 0–5°C to form indole-3-carboxamides.

- Esterification : Use alcohols (e.g., ethanol) with catalytic DMAP to generate esters.

- Side Reactions : Competing hydrolysis can occur; thus, reactions must exclude moisture ( ).

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies show:

- Acidic/Basic Conditions : Rapid hydrolysis above pH 7.0.

- Thermal Stability : Decomposes above 80°C; store at -20°C for long-term stability ( ).

- Light Sensitivity : Degrades under UV light; use amber vials for storage .

Q. How can contradictory spectral data from different sources be resolved?

- Methodological Answer : Discrepancies (e.g., in melting points or NMR shifts) may arise from polymorphic forms or solvent effects. Solutions include:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) and calibrated instruments.

- Database Cross-Validation : Compare with PubChem, ECHA, or DSSTox entries ().

- Collaborative Studies : Replicate results across independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.